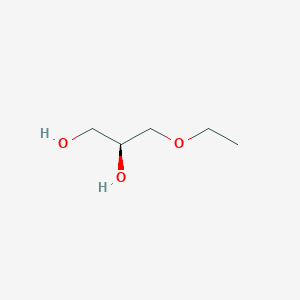

(2S)-3-ethoxypropane-1,2-diol

Description

Significance of Chiral 1,2-Diols and Glycerol (B35011) Ethers in Advanced Organic Synthesis

Chiral 1,2-diols, also known as vicinal diols, are fundamental structural motifs and crucial intermediates in organic synthesis. units.itresearchgate.net Their importance stems from their wide-ranging applications as chiral auxiliaries, ligands for asymmetric catalysis, and as versatile synthons for the preparation of pharmaceuticals, agrochemicals, and other biologically active compounds. researchgate.netalfachemic.com Optically active 1,2-diols are valuable building blocks that can be transformed into numerous other useful molecules. mdpi.com The presence of two hydroxyl groups allows for further functionalization, making them key components in the synthesis of complex molecules like macrocyclic polyether-diester ligands and liquid crystals. units.it Methods for preparing enantiomerically pure 1,2-diols include the Sharpless asymmetric dihydroxylation of alkenes, kinetic resolution of racemic mixtures using enzymes like lipases, and the ring-opening of epoxides. alfachemic.commdpi.com

Glycerol ethers, a class of compounds derived from glycerol, are also of significant interest in modern chemistry. researchgate.net They are recognized for their potential as "green" solvents due to their low toxicity, biodegradability, and derivation from renewable resources. researchgate.netunizar.es The physicochemical properties of glycerol ethers can be fine-tuned by altering the alkyl chains attached to the glycerol backbone, making them versatile for various applications. unizar.es Beyond their use as solvents, glycerol ethers serve as important chemical intermediates, surfactants, and have applications in the pharmaceutical and cosmetics industries. researchgate.nettandfonline.com Specifically, glycerol monoalkyl ethers are noted for their potential anti-inflammatory, antibacterial, and antifungal properties. tandfonline.com The synthesis of these ethers can be achieved through methods like the Williamson ether synthesis or by the ring-opening of glycidol (B123203) with alcohols. tandfonline.comunizar.es

Overview of (2S)-3-Ethoxypropane-1,2-diol as a Prototypical Chiral Building Block

This compound, with the CAS number 51575-06-5, is a specific, optically active enantiomer of 3-ethoxypropane-1,2-diol. sigmaaldrich.comguidechem.com It serves as a prime example of a chiral building block derived from glycerol. rsc.orggoogle.com The term "chiral building block" or "chiral synthon" refers to a molecule that possesses a specific stereochemical configuration and can be incorporated into a larger molecule during synthesis, thereby controlling the stereochemistry of the final product. uni-duesseldorf.degoogle.com The prochiral nature of glycerol, which has a central carbon atom that can become a chiral center upon substitution, makes it an ideal starting material for creating such synthons. google.com

The synthesis of chiral glycerol derivatives like this compound often involves enzymatic processes or other asymmetric synthesis techniques to achieve high enantiomeric purity. rsc.orgrsc.org For instance, enzymatic kinetic resolution of glycerol-derived cyclic carbonates is one method used to produce chiral building blocks that can be converted into specific glycerol ethers. researchgate.net this compound itself can be used as a substrate in various chemical reactions, such as in glycosylation reactions catalyzed by sucrose (B13894) phosphorylase or as a crosslinking agent in the development of hydrogels for biomedical applications. sigmaaldrich.com

Below is a table summarizing the key chemical properties of this compound and its corresponding racemate, 3-ethoxy-1,2-propanediol (B54293).

| Property | Value for this compound | Value for 3-Ethoxy-1,2-propanediol (racemate) | Reference |

|---|---|---|---|

| Molecular Formula | C5H12O3 | C5H12O3 | guidechem.comnih.gov |

| Molecular Weight | 120.15 g/mol | 120.15 g/mol | guidechem.comnih.gov |

| CAS Number | 51575-06-5 | 1874-62-0 | sigmaaldrich.comnih.gov |

| Appearance | Liquid | Colorless liquid | sigmaaldrich.comchemos.de |

| Boiling Point | Not specified | 222 °C | chemos.de |

| Flash Point | Not specified | 113 °C | chemos.de |

| IUPAC Name | This compound | 3-ethoxypropane-1,2-diol | sigmaaldrich.comnih.gov |

| InChIKey | LOSWWGJGSSQDKH-YFKPBYRVSA-N | LOSWWGJGSSQDKH-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |

Historical Context of Glycerol Derivative Research

The story of glycerol research begins with its first isolation in 1778 by Carl Wilhelm Scheele during the saponification of olive oil. researchgate.net For a long time, glycerol was primarily obtained from animal and plant triglycerides through processes like hydrolysis and saponification. wikipedia.org However, the landscape of glycerol production and research shifted dramatically with the rise of the biodiesel industry. researchgate.net Transesterification of vegetable oils to produce biodiesel generates a substantial amount of crude glycerol as a co-product, approximately 10% by weight. tandfonline.comresearchgate.net

This surge in availability transformed glycerol from a simple commodity into a key platform chemical, prompting extensive research into its valorization. researchgate.netresearchgate.net The focus turned to converting this abundant, renewable feedstock into value-added derivatives. mdpi.comthebusinessresearchcompany.com Catalytic techniques such as etherification, esterification, oxidation, and dehydration have been extensively studied to transform glycerol into a wide array of useful products. mdpi.com The development of synthetic glycerol processes also occurred, particularly during World War II, with the epichlorohydrin (B41342) process being a notable route. wikipedia.org

Modern research on glycerol derivatives is heavily influenced by the principles of green chemistry, aiming for sustainable processes and environmentally benign products. researchgate.netunizar.es The conversion of glycerol into derivatives like glycerol ethers, acetals, and carbonates is a testament to its role as a versatile building block for creating solvents, fuel additives, polymers, and fine chemicals. researchgate.netcsic.es This ongoing research continues to expand the applications of glycerol and its derivatives, solidifying its importance in a bio-based economy. researchgate.nettandfonline.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H12O3 |

|---|---|

Molecular Weight |

120.15 g/mol |

IUPAC Name |

(2S)-3-ethoxypropane-1,2-diol |

InChI |

InChI=1S/C5H12O3/c1-2-8-4-5(7)3-6/h5-7H,2-4H2,1H3/t5-/m0/s1 |

InChI Key |

LOSWWGJGSSQDKH-YFKPBYRVSA-N |

Isomeric SMILES |

CCOC[C@H](CO)O |

Canonical SMILES |

CCOCC(CO)O |

Origin of Product |

United States |

Synthetic Methodologies for 2s 3 Ethoxypropane 1,2 Diol and Analogous Alkoxypropanediols

Chemo-Catalytic Approaches

Chemo-catalysis provides a direct and often highly selective means of producing alkoxypropanediols. These methods typically involve the use of well-defined catalysts to control the reaction pathways and minimize the formation of unwanted by-products.

Ring-Opening Reactions of Glycidol (B123203) with Ethanol (B145695)

A primary route for the synthesis of 3-ethoxypropane-1,2-diol is the nucleophilic ring-opening of glycidol with ethanol. icm.edu.pl This reaction leverages the strained three-membered epoxide ring of glycidol, which is susceptible to attack by nucleophiles like ethanol. fu-berlin.dersc.org The stereochemistry of the starting glycidol is crucial in determining the final product's stereochemistry.

The ring-opening of glycidol with alcohols can be effectively catalyzed by inorganic bases such as potassium hydroxide (B78521) (KOH). researchgate.net In a basic environment, the alcohol is deprotonated to form a more nucleophilic alkoxide ion. This alkoxide then attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of the corresponding 1-alkoxy-2,3-propanediol with high regioselectivity. icm.edu.pl

The general mechanism for the base-catalyzed ring-opening of an epoxide with an alcohol is a two-step process. First, the base abstracts a proton from the alcohol to generate a strong nucleophile, the alkoxide. Subsequently, the alkoxide attacks one of the carbon atoms of the epoxide ring, causing the ring to open and form an alkoxide intermediate, which is then protonated to yield the final diol product. rsc.org

The efficiency and selectivity of the glycidol ring-opening reaction are highly dependent on several key parameters. Optimization of these conditions is crucial for maximizing the yield of the desired alkoxypropanediol while minimizing side reactions.

Temperature: The reaction temperature significantly influences the rate of reaction. Higher temperatures generally lead to faster reaction times but can also promote the formation of by-products through competing reaction pathways.

Catalyst Loading: The amount of catalyst used is a critical factor. A higher catalyst concentration can increase the reaction rate, but an excessive amount may lead to undesired side reactions or complications in product purification.

Reactant Addition Regimen: The method of adding reactants can control the reaction selectivity. For instance, a slow, controlled addition of one reactant to the other can help to maintain a low concentration of the added reactant, which can suppress the formation of oligomers and other by-products.

Response surface methodology (RSM) has been successfully employed to optimize the reaction parameters for the ring-opening of epoxides, demonstrating the capability of such models to predict optimal conditions for maximizing product yield. semanticscholar.orgmdpi.com

In the base-catalyzed reaction of glycidol with ethanol, several competing reaction pathways can lead to the formation of by-products. The primary competing reaction is the polymerization of glycidol, where the alkoxide intermediate from the ring-opening of one glycidol molecule attacks another glycidol molecule. icm.edu.pl This can lead to the formation of polyglycerols of varying chain lengths.

Another potential side reaction is the isomerization of glycidol. The presence of a base can catalyze the rearrangement of the epoxide. The formation of these by-products can be influenced by the reaction conditions, such as temperature and catalyst concentration. Understanding these competing pathways is essential for designing reaction conditions that favor the formation of the desired 3-ethoxypropane-1,2-diol. researchgate.net

Oxidation of Alkenes to Vicinal Diols (General Principles)

An alternative approach to synthesizing diols is through the oxidation of alkenes. This method involves the conversion of a carbon-carbon double bond into a vicinal diol, a compound with two hydroxyl groups on adjacent carbon atoms. libretexts.orgchemistrysteps.com

Syn-dihydroxylation is a process that converts an alkene into a vicinal diol with both hydroxyl groups added to the same side of the double bond. libretexts.org This is typically achieved using high-oxidation-state transition metal oxidants, most commonly osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄). chemistrysteps.comwikipedia.orgchemistrysteps.com

The reaction with osmium tetroxide is highly reliable and efficient for producing syn-diols. wikipedia.org It proceeds through a concerted [3+2] cycloaddition mechanism, where the alkene reacts with OsO₄ to form a cyclic osmate ester intermediate. wikipedia.orglibretexts.org This intermediate is then hydrolyzed to yield the cis-diol, and the osmium is reoxidized to its active state by a co-oxidant, allowing it to be used in catalytic amounts. wikipedia.orgwikipedia.org Common co-oxidants include N-methylmorpholine N-oxide (NMO). wikipedia.org

Potassium permanganate can also be used for syn-dihydroxylation, but it is a stronger oxidizing agent and can sometimes lead to over-oxidation and cleavage of the diol. chemistrysteps.comlibretexts.org

Oxidative Cleavage Strategies for Diol Precursors

The oxidative cleavage of vicinal diols, a reaction known as the Malaprade reaction, presents a potential synthetic route to alkoxy-aldehydes, which can be subsequently reduced to the desired alkoxypropanediols. This strategy hinges on the selective cleavage of a carbon-carbon bond in a suitable diol precursor. The most common reagent for this transformation is periodic acid (HIO₄) or its salts, such as sodium periodate (B1199274) (NaIO₄).

The general mechanism of the Malaprade reaction involves the formation of a cyclic periodate ester intermediate from the vicinal diol. This intermediate then fragments, breaking the carbon-carbon bond and yielding two carbonyl compounds. For instance, the oxidation of glycerol (B35011) with sodium periodate in an acidic solution results in the formation of formaldehyde (B43269) and formic acid.

In the context of synthesizing 3-alkoxypropane-1,2-diols, a hypothetical precursor such as a 4-alkoxy-1,2,3-butanetriol could be subjected to oxidative cleavage. Selective cleavage of the C1-C2 bond would yield the corresponding 2-alkoxy-acetaldehyde. Subsequent reduction of the aldehyde functionality would then produce the target 3-alkoxy-1,2-propanediol. While this approach is chemically plausible, specific examples detailing the synthesis of (2S)-3-ethoxypropane-1,2-diol via this oxidative cleavage strategy are not extensively documented in the available literature. The primary challenge lies in the synthesis of the specific triol precursor and controlling the regioselectivity of the cleavage.

Synthesis of Related Glycerol Ethers and Derivatives

A more common and well-established approach for the synthesis of glycerol ethers, including 3-ethoxypropane-1,2-diol, involves the use of epoxide intermediates. These methods offer good control over the introduction of the alkoxy group.

Acid-Catalyzed Hydrolysis of Epoxide Intermediates

The acid-catalyzed hydrolysis of a glycidyl (B131873) ether, such as 2-(ethoxymethyl)oxirane, is a direct method to produce the corresponding 3-ethoxypropane-1,2-diol. The reaction proceeds via protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack by water.

The mechanism involves the formation of a protonated epoxide, which is then attacked by a water molecule. This attack occurs at the more substituted carbon atom in a manner that resembles an SN1 reaction, or at the less sterically hindered carbon in an SN2-like fashion, depending on the specific substrate and reaction conditions. The subsequent deprotonation of the resulting intermediate yields the final 1,2-diol product. The use of aqueous acidic conditions at room temperature is often sufficient for this transformation due to the inherent strain of the three-membered epoxide ring.

Addition Reactions to 1,2-Epoxy-3-halogenopropanes

A versatile and widely used method for the synthesis of glycerol ethers involves the reaction of an alcohol with a 1,2-epoxy-3-halogenopropane, most commonly epichlorohydrin (B41342). This two-step process begins with the nucleophilic attack of the alcohol on the epoxide ring of epichlorohydrin, typically under basic conditions, to form a chlorohydrin intermediate. This is followed by an intramolecular cyclization, also under basic conditions, to form the corresponding glycidyl ether.

The resulting glycidyl ether can then be hydrolyzed, as described in the previous section, to yield the desired 3-alkoxypropane-1,2-diol. For the synthesis of 3-ethoxypropane-1,2-diol, ethanol would be the starting alcohol. The reaction of ethanol with epichlorohydrin in the presence of a base, followed by hydrolysis of the intermediate ethyl glycidyl ether, affords the target product. Lewis acids can also be employed to catalyze the initial addition of the alcohol to epichlorohydrin.

Biocatalytic and Chemo-Enzymatic Synthesis

Biocatalytic and chemo-enzymatic methods have emerged as powerful tools for the stereoselective synthesis of chiral molecules like this compound. These approaches leverage the high selectivity of enzymes to achieve specific transformations.

Enzymatic Stereoselective Oxidation

Enzymatic stereoselective oxidation offers a route to enantiomerically pure compounds through the selective oxidation of one enantiomer in a racemic mixture or the desymmetrization of a prochiral substrate.

Glycerol dehydrogenase (GDH) is an enzyme that catalyzes the oxidation of glycerol to dihydroxyacetone. While wild-type GDH typically shows high specificity for its natural substrate, protein engineering techniques have been successfully employed to broaden its substrate scope to include larger molecules such as 3-alkoxypropan-1,2-diols. researchgate.net

Recent research has focused on engineering the active site of glycerol dehydrogenase from Bacillus stearothermophilus (BsGlyDH) to improve its activity towards 3-alkoxypropan-1,2-diols. Through site-directed mutagenesis, specific amino acid residues within the active site have been altered to better accommodate the bulkier alkoxy substrates. researchgate.net

One particularly successful mutation involved the replacement of Leucine at position 252 with Alanine (L252A). This single amino acid substitution resulted in a remarkable 163-fold increase in the catalytic rate constant (kcat) for the oxidation of 3-ethoxypropane-1,2-diol compared to the wild-type enzyme. researchgate.net This enhanced activity makes the engineered enzyme a highly efficient biocatalyst for the selective oxidation of the (S)-enantiomer of 3-ethoxypropane-1,2-diol, enabling a kinetic resolution to produce the enantiopure (R)-enantiomer.

| Enzyme Variant | Relative kcat increase (fold) | Substrate |

|---|---|---|

| Wild-Type BsGlyDH | 1 | 3-Ethoxypropane-1,2-diol |

| BsGlyDH L252A | 163 | 3-Ethoxypropane-1,2-diol |

This chemo-enzymatic approach, combining a chemical synthesis of the racemic diol followed by an enzymatic resolution, provides an effective pathway to enantiomerically pure this compound.

Site-Selective Mutagenesis for Enhanced Biocatalytic Activity

The efficiency of enzymes in catalyzing reactions on non-natural substrates can be significantly improved through protein engineering techniques like site-selective mutagenesis. nih.gov This approach involves targeted modification of the enzyme's amino acid sequence to alter its active site, enhancing catalytic activity, substrate specificity, and stability. nih.govnih.gov

A notable example is the engineering of glycerol dehydrogenase from Bacillus stearothermophilus (BsGlyDH). researchgate.net While the wild-type enzyme is highly efficient for the oxidation of glycerol, its activity towards bulkier substrates like 3-ethoxypropane-1,2-diol is limited. Through structure-guided site-selective mutagenesis, researchers identified that mutating the amino acid Leucine at position 252 to Alanine (L252A) could reshape the active site to better accommodate 3-monoalkyl glycerols. researchgate.net This single mutation resulted in a remarkable 163-fold increase in the catalytic rate constant (kcat) for the oxidation of 3-ethoxypropane-1,2-diol, achieving a specific activity comparable to that of the wild-type enzyme for its native substrate, glycerol. researchgate.net

Studies on other alcohol dehydrogenases have similarly demonstrated the power of this technique. For instance, mutating specific residues, such as tyrosine-152 and lysine-156 in Drosophila alcohol dehydrogenase, has been shown to be essential for catalysis, and substitutions at these sites can drastically alter substrate specificity and kinetic parameters. duke.edu By creating a toolkit of robust and active monomeric enzymes through mutagenesis, their application in complex, spatially organized biocatalytic cascades becomes more feasible. nih.gov

Enantioselective Oxidation to Hydroxyacetones

Enantioselective oxidation is a key strategy for the kinetic resolution of racemic alcohols and diols. In this process, an enzyme selectively oxidizes one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the oxidized product.

The engineered L252A variant of BsGlyDH serves as a highly effective biocatalyst for the enantioselective oxidation of racemic 3-alkoxy/aryloxy-propane-1,2-diols. researchgate.net The enzyme demonstrates exceptional enantioselectivity, preferentially oxidizing the (S)-isomers to yield the corresponding 3-alkoxy/aryloxy-1-hydroxyacetones with an enantiomeric excess (ee) of over 99%. researchgate.net This process effectively resolves the racemic mixture, leaving behind the unreacted (R)-enantiomer of the diol in high enantiopurity. This method expands the utility of glycerol dehydrogenases for manufacturing valuable substituted hydroxyacetones and for the kinetic resolution of glycerol ethers. researchgate.net

This biocatalytic approach offers a green and efficient alternative to chemical oxidation methods, which often require harsh conditions and may lack the high degree of selectivity necessary for producing enantiopure compounds. mdpi.com

Lipase-Mediated Transformations

Lipases are a versatile class of enzymes widely used in organic synthesis due to their stability in organic solvents, broad substrate scope, and high selectivity. mdpi-res.commdpi.com They are particularly effective in catalyzing the stereoselective acylation and hydrolysis of alcohols and esters, making them ideal for the kinetic resolution of racemic diols. mdpi.comnih.gov

Regioselective Acylation with Dual Stereoselectivity

Lipases can exhibit remarkable regioselectivity, preferentially acylating one hydroxyl group over another in polyol compounds like 3-alkoxypropane-1,2-diols. researchgate.net This selectivity allows for the controlled synthesis of monoesters from diols. Furthermore, this process can be combined with stereoselectivity, where the enzyme not only chooses a specific position to acylate but also preferentially acts on one enantiomer of a racemic diol.

In the resolution of 3-aryloxy-1,2-propanediols, a process known as sequential esterification can occur. The lipase (B570770) first catalyzes the acylation of the primary hydroxyl group of the (S)-enantiomer to form an (S)-monoacetate. nih.gov Subsequently, the same enzyme can catalyze a second acylation on the secondary hydroxyl group to form an (S)-diacetate, while the (R)-enantiomer reacts much more slowly or not at all. nih.gov This dual selectivity results in the simultaneous production of an enantiopure (R)-monoacetate and an (S)-diacetate, which can then be separated. nih.gov

Kinetic Resolution of Racemic Diols

Kinetic resolution is the most common application of lipases for producing chiral diols. polimi.itnih.govmdpi.com This technique exploits the enzyme's ability to catalyze the esterification of one enantiomer of a racemic diol at a much higher rate than the other. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted diol and the newly formed ester, both in high enantiomeric purity. mdpi.com

The cross-linked enzyme aggregates of lipase YCJ01 (CLEAs-YCJ01) have proven highly efficient for resolving various racemic 3-aryloxy-1,2-propanediols, which are structural analogs of 3-ethoxypropane-1,2-diol. nih.gov Using vinyl acetate (B1210297) as the acyl donor, this biocatalyst demonstrates excellent enantioselectivity (E > 400) towards the (S)-enantiomer. nih.gov This leads to the production of (S)-diacetates with enantiomeric excess values up to 99.4% and the remaining (R)-monoacetate with ee values up to 99.2%. nih.gov

| Substrate (Ar group) | Conversion (%) | (R)-monoacetate ee (%) | (S)-diacetate ee (%) |

|---|---|---|---|

| 4-methylphenyl | 49.9 | 99.1 | 99.2 |

| phenyl | 49.3 | 92.1 | 94.8 |

| 4-chlorophenyl | 49.8 | 99.2 | 99.4 |

| 4-methoxyphenyl | 49.5 | 96.2 | 97.8 |

| 2-naphthyl | 49.6 | 97.5 | 98.2 |

Biocatalytic Cascade Reactions for Chiral Diol Production

Biocatalytic cascade reactions, where multiple enzymatic steps are performed sequentially in a single pot, mimic the efficiency of metabolic pathways in living organisms. chemrxiv.org This approach eliminates the need for isolating intermediates, which reduces waste, saves time, and can drive unfavorable equilibria towards product formation. chemrxiv.orguni-duesseldorf.de

The synthesis of chiral diols can be achieved through innovative cascade processes. For example, a one-pot chemoenzymatic process has been developed that integrates the engineered BsGlyDH (L252A variant) to produce (R)-3-ethoxypropan-1,2-diol. researchgate.net This cascade begins with the chemical conversion of glycidol and ethanol into racemic 3-ethoxypropane-1,2-diol, which is then subjected to in-situ kinetic resolution by the enzyme, yielding the desired (R)-enantiomer and 3-ethoxy-1-hydroxyacetone. researchgate.net

Another strategy involves combining a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme for C-C bond formation (carboligation) with an alcohol dehydrogenase for stereoselective reduction. uni-duesseldorf.de In such a cascade, two inexpensive aldehydes can be joined to form an α-hydroxy ketone, which is then immediately reduced by an alcohol dehydrogenase to the target vicinal diol. uni-duesseldorf.de A crucial aspect of these cascades is the efficient regeneration of expensive cofactors like NAD(P)H, which can be achieved using a substrate-coupled or enzyme-coupled approach. uni-duesseldorf.de

Enzyme Immobilization and Process Intensification in Biocatalysis

For biocatalysis to be viable on an industrial scale, enzymes must be robust, stable, and reusable. nih.gov Enzyme immobilization is a key technology that addresses these challenges by confining the enzyme to a solid support material. mdpi.com This enhances operational stability and simplifies the separation of the biocatalyst from the reaction mixture, allowing for its reuse over multiple cycles. nih.govau.dk Common immobilization methods include adsorption, covalent attachment, entrapment, and the formation of cross-linked enzyme aggregates (CLEAs). nih.govmdpi.com The L252A variant of BsGlyDH was successfully immobilized to enhance its stability and enable its reuse in the synthesis of alkoxy-hydroxyacetones. researchgate.net

Process intensification aims to improve the efficiency and sustainability of chemical processes. au.dk In biocatalysis, this can be achieved by using immobilized enzymes in continuous flow reactors. mdpi.comresearchgate.net Flow-based systems offer several advantages over traditional batch reactors, including improved mass transfer, higher productivity, and better process control. mdpi.com For example, the stereoselective oxidation of diols has been successfully intensified using multiphasic flow reactors with immobilized whole cells, leading to high yields and excellent biocatalyst productivity. mdpi.comresearchgate.net The combination of enzyme immobilization and continuous flow technology is a powerful strategy for developing efficient and scalable processes for the production of chiral diols. au.dk

Electrochemically Driven Stereoselective Synthesis of Diol Derivatives

The pursuit of environmentally benign and efficient synthetic methods has led to the exploration of electrochemistry as a powerful tool in modern organic synthesis. rsc.orgchemrxiv.org Electrochemically driven reactions offer a unique approach to stereoselective synthesis, often circumventing the need for transition metal catalysts or external chemical oxidizing agents that can be costly and generate significant waste. rsc.orgresearchgate.netrsc.org This section details an innovative electrochemical strategy for the stereoselective synthesis of syn-1,2-diol derivatives, which are structural analogs of this compound.

An electrooxidative strategy has been developed that facilitates the synthesis of formyl-protected syn-1,2-diols directly from vinylarenes, utilizing N,N-dimethylformamide (DMF) as both the solvent and an oxygen source. chemrxiv.orgrsc.org This catalyst-free approach provides a direct and efficient pathway to a variety of protected syn-1,2-diols in a single step. rsc.orgresearchgate.net The reaction is initiated by the electrochemical oxidation of the alkene substrate. chemrxiv.org This is followed by a nucleophilic attack from DMF. chemrxiv.org

Mechanistic studies suggest that the high syn-diastereoselectivity of this process is achieved through the involvement of a trifluoroacetate (B77799) ion in the nucleophilic capture of a carbocation intermediate. chemrxiv.orgnih.gov The formyloxy groups, derived from DMF, can be readily converted to hydroxyl groups, highlighting the synthetic utility of this method for accessing a diverse range of 1,2-diols. chemrxiv.orgrsc.org

The precision of electrocatalytically driven organic synthesis allows for the careful selection of the redox potential, which helps to avoid selectivity and compatibility issues that can arise in purely chemical reactions. chemrxiv.orgrsc.org

Table 1: Substrate Scope of Electrochemically Driven Olefin Dioxygenation

This interactive table summarizes the variety of vinylarene substrates successfully converted to their corresponding protected syn-1,2-diol derivatives using the electrochemical method.

| Substrate (Vinylarene) | Product (Protected syn-1,2-diol) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Styrene | 2-Phenyl-1,2-ethanediol diformate | 85 | >20:1 |

| 4-Methylstyrene | 1-(p-Tolyl)ethane-1,2-diyl diformate | 82 | >20:1 |

| 4-Methoxystyrene | 1-(4-Methoxyphenyl)ethane-1,2-diyl diformate | 75 | >20:1 |

| 4-Chlorostyrene | 1-(4-Chlorophenyl)ethane-1,2-diyl diformate | 78 | >20:1 |

| 4-Bromostyrene | 1-(4-Bromophenyl)ethane-1,2-diyl diformate | 73 | >20:1 |

| 4-Fluorostyrene | 1-(4-Fluorophenyl)ethane-1,2-diyl diformate | 71 | >20:1 |

| 2-Vinylnaphthalene | 1-(Naphthalen-2-yl)ethane-1,2-diyl diformate | 88 | >20:1 |

| trans-Anethole | 1-(4-Methoxyphenyl)propane-1,2-diyl diformate | 65 | >20:1 |

Stereochemical Aspects and Enantioselective Control

Strategies for Achieving Enantiomeric Purity

Achieving a high degree of enantiomeric purity, where one enantiomer is present in significant excess over its mirror image, is a critical challenge in asymmetric synthesis. For chiral diols, several powerful strategies have been established, broadly categorized into methods that use chiral catalysts to create stereocenters and those that use pre-existing stereocenters in starting materials to direct the formation of new ones.

The use of chiral catalysts is a cornerstone of asymmetric synthesis, allowing for the production of large quantities of an enantiomerically enriched product from a small amount of a chiral catalyst. These catalysts create a chiral environment for the reaction, favoring the formation of one enantiomer over the other.

Key catalytic approaches for synthesizing chiral vicinal diols include:

Asymmetric Dihydroxylation (AD): This method oxidizes an alkene to form a vicinal diol with two new stereocenters. The use of chiral ligands, often derived from cinchona alkaloids, in conjunction with an oxidizing agent like osmium tetroxide, allows for high enantioselectivity. alfachemic.com This process is a benchmark for creating chiral diols. scispace.com

Kinetic Resolution: This technique separates a racemic mixture of chiral compounds by reacting them with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. For diols, highly enantioselective kinetic resolution can be achieved through processes like asymmetric acetalization, using chiral catalysts such as confined imidodiphosphoric acids, which can result in selectivity factors greater than 300. acs.org

Organocatalysis: Chiral organic molecules can act as catalysts, avoiding the need for potentially toxic or expensive metals. For instance, proline-derived organocatalysts, sometimes used with additives like Cu(OTf)₂, have been successfully employed in asymmetric aldol reactions to produce chiral keto alcohols, which are precursors to chiral 1,3-diols with excellent enantiomeric excess (>99% ee). acs.org Axially chiral diols themselves, such as BINOL and TADDOL, can act as hydrogen-bonding catalysts to activate substrates and facilitate highly enantioselective reactions. researchgate.net

Enzymatic Catalysis: Enzymes are highly selective natural catalysts. Biocatalysis offers an efficient and environmentally friendly route to stereodivergent synthesis. researchgate.net For example, a two-step enzymatic cascade involving lyases and oxidoreductases can be used for the asymmetric synthesis of aliphatic vicinal diols with high chiral purity. rwth-aachen.deresearchgate.net

| Catalyst/Method | Description | Typical Application |

|---|---|---|

| Asymmetric Dihydroxylation | Oxidizes alkenes to vicinal diols using a chiral catalyst system (e.g., OsO₄ with cinchona alkaloid-derived ligands). | Formation of syn-diols from alkenes. |

| Kinetic Resolution | Separates enantiomers in a racemic mixture by differential reaction rates with a chiral catalyst. | Resolution of racemic diols via asymmetric acetalization or acylation. acs.org |

| Organocatalysis | Uses small chiral organic molecules (e.g., proline derivatives, chiral diols) to catalyze asymmetric transformations. acs.org | Asymmetric aldol reactions to form precursors for chiral diols. acs.org |

| Enzymatic Catalysis | Employs enzymes (e.g., lyases, oxidoreductases) for highly stereoselective transformations. rwth-aachen.deresearchgate.net | Stereodivergent synthesis of all possible stereoisomers of a diol. rwth-aachen.de |

An alternative to creating chirality from non-chiral molecules is to start with a readily available, enantiomerically pure molecule, often from a natural source, and use its inherent chirality to control the stereochemical outcome of subsequent reactions. This is known as a chiral pool synthesis. The synthesis of (2S)-3-ethoxypropane-1,2-diol is well-suited to this approach, as its backbone is related to glycerol (B35011).

Common chiral precursors for the synthesis of chiral 1,2-diols include:

Sugars: Carbohydrates like D-mannitol or glucose are abundant, inexpensive, and contain multiple stereocenters, making them excellent starting points. iupac.org For example, a stereospecific synthesis of (2S)-3-(2,4,5-trifluorophenyl)propane-1,2-diol has been developed from D-mannitol, achieving >99% ee. researchgate.net

Glyceraldehyde Derivatives: (R)- or (S)-2,3-O-isopropylidene-D-glyceraldehyde is a versatile three-carbon building block that can be elaborated to form more complex chiral molecules. researchgate.net

Glycidol (B123203): Chiral glycidol is a common precursor for synthesizing 3-alkoxypropane-1,2-diols. A straightforward methodology involves the base-catalyzed ring-opening of glycidol with an alcohol. The reaction selectivity can be optimized by choosing appropriate catalysts, such as alkaline metal hydroxides. rsc.org

Hydroxy Acids: Chiral hydroxy acids are another valuable source from the chiral pool. iupac.org

| Chiral Precursor | Resulting Chiral Moiety | Example Application |

|---|---|---|

| D-Mannitol | Provides a backbone with defined stereocenters. | Stereospecific synthesis of (2S)-3-aryl-propane-1,2-diols. researchgate.net |

| (S)-Glycidol | Epoxide ring-opening with an alcohol. | Synthesis of (2S)-3-alkoxypropane-1,2-diols. rsc.org |

| Glyceraldehyde Acetonide | A versatile C3 chiral building block. | Synthesis of mosquito oviposition attractant pheromone. iupac.org |

Stereoconvergent and Stereodivergent Synthesis Approaches

Advanced synthetic strategies allow for even greater control over stereoisomeric outcomes. Stereoconvergent synthesis takes a mixture of stereoisomers (either enantiomers or diastereomers) and converts them into a single product stereoisomer. In contrast, stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a product from the same starting material, simply by changing the catalyst or reaction conditions. researchgate.net

Stereodivergent Synthesis: This approach offers remarkable flexibility. For instance, by choosing different enzymes or chemo-catalysts, it is possible to produce all stereoisomers of a chiral substance with high selectivity. researchgate.net A powerful example is the use of enzyme cascades; by selecting a specific lyase (to form an (R)- or (S)-hydroxy ketone intermediate) and a subsequent oxidoreductase with different stereoselectivity, all possible stereoisomers of various vicinal diols can be produced. rwth-aachen.deresearchgate.net Similarly, using a single pseudo-C₂-symmetric chiral auxiliary, it is possible to perform stereodivergent Grignard additions to generate chiral alcohols with different configurations in a single step. nih.gov

Stereoconvergent Synthesis: This strategy is valuable for converting an undesired stereoisomer into the desired one, potentially doubling the yield from a racemic mixture. A notable example is the catalytic isomerization of cis-1,2-diols to trans-diequatorial-1,2-diols. This method can take a mixture of diastereomers and convert them convergently into the desired trans isomer. nih.gov

| Approach | Starting Material | Product | Key Feature |

|---|---|---|---|

| Stereodivergent | Single starting material | Any desired stereoisomer | Selectivity is controlled by tunable catalysts or reagents (e.g., different enzymes). researchgate.netrwth-aachen.de |

| Stereoconvergent | Mixture of stereoisomers | A single stereoisomer | Converts multiple starting isomers into one product isomer. nih.gov |

Conformational Analysis and Stereoisomer Interconversion in Diols

The spatial arrangement of atoms in a molecule is not fixed; rotation around single bonds leads to different conformations. For 1,2-diols like 3-ethoxypropane-1,2-diol, the relationship between the two hydroxyl groups is of particular interest.

Analysis of ethane-1,2-diol (ethylene glycol), the simplest vicinal diol, shows that the gauche conformation (where the hydroxyl groups have a dihedral angle of about 60°) is more stable than the anti conformation (180° dihedral angle). pearson.com This preference is counterintuitive from a sterics-only perspective but is explained by the formation of a stabilizing intramolecular hydrogen bond between the hydrogen of one hydroxyl group and the oxygen of the other. pearson.comacs.org This "gauche effect" is a common feature in 1,2-disubstituted ethanes with electronegative substituents. acs.org Ab initio calculations and electron-diffraction studies have confirmed the stability of the gauche conformer in the gas phase. acs.org However, some quantum mechanical analyses suggest that the interaction in vicinal diols may not meet the strict criteria for a classical hydrogen bond. nih.gov

The ability to interconvert between stereoisomers is a powerful synthetic tool. While conformational isomers interconvert rapidly at room temperature, converting between configurational isomers (diastereomers or enantiomers) requires breaking and reforming chemical bonds. Recently, methods have been developed for the direct stereochemical "editing" of molecules. For example, a catalytic method using a photoredox catalyst and a silanethiol allows for the selective isomerization of cis-1,2-diols to their more stable trans-diequatorial counterparts, effectively interconverting diastereomers under mild conditions. nih.gov

| Conformer | O-C-C-O Dihedral Angle | Relative Stability | Key Stabilizing/Destabilizing Factor |

|---|---|---|---|

| Gauche | ~60° | More stable | Stabilized by an intramolecular hydrogen bond. pearson.comacs.org |

| Anti | 180° | Less stable | Lacks intramolecular hydrogen bonding; less steric hindrance. pearson.com |

Chemical Transformations and Derivatization of 2s 3 Ethoxypropane 1,2 Diol

Functionalization of Hydroxyl Groups

The presence of a primary and a secondary alcohol in (2S)-3-ethoxypropane-1,2-diol allows for regioselective reactions, which are fundamental to its use as a versatile synthetic intermediate. The differential steric hindrance and electronic properties of the two hydroxyl groups are the basis for this selectivity.

Esterification is a common method for the functionalization of hydroxyl groups. In the case of 1,2-diols like this compound, the primary hydroxyl group is generally more reactive towards esterification than the secondary hydroxyl group due to reduced steric hindrance. quora.com This inherent reactivity difference allows for selective acylation at the C1 position.

Table 1: Comparison of Esterification Strategies for Diols

| Method | Selectivity | Reagents/Catalyst | Comments |

| Standard Acylation | Primary > Secondary | Acyl chloride, Pyridine | Based on steric hindrance. quora.com |

| Enzymatic Acylation | High regioselectivity | 1,3-Specific Lipase (B570770) | Can achieve selective acylation of primary OH. nih.gov |

| Mitsunobu Reaction | Dependent on substrate stereochemistry | DEAD, PPh₃, Carboxylic acid | Allows for selective protection of vicinal diols. nih.gov |

| Oxidative Esterification | Kinetic resolution of racemic diols | Organocatalyst, Oxidant | Yields enantioenriched esters and recovered diols. acs.org |

Etherification Strategies

Similar to esterification, etherification reactions can be directed selectively to the primary hydroxyl group of this compound. The etherification of glycerol (B35011), a closely related compound, has been studied extensively. mdpi.comresearchgate.net Acid-catalyzed reactions with alkenes (e.g., isobutylene) or alcohols (e.g., tert-butanol) tend to favor the formation of mono-ethers at the more accessible primary positions. vurup.sk

For example, the tert-butylation of glycerol typically yields a mixture of mono-, di-, and tri-tert-butyl glycerol ethers, with the primary hydroxyl groups being more reactive. mdpi.com These established methodologies for glycerol provide a framework for developing selective etherification strategies for its monoethyl ether derivative, this compound. The synthesis of monoalkyl glyceryl ethers can also be achieved through the regioselective ring-opening of glycidol (B123203), a precursor to this class of compounds. nih.govresearchgate.net

Conversion to Advanced Chiral Intermediates

The functional groups of this compound can be manipulated to convert it into more advanced chiral building blocks, expanding its synthetic utility.

The selective oxidation of the secondary hydroxyl group of this compound would yield the corresponding α-hydroxy ketone, 1-ethoxy-3-hydroxyacetone. This transformation is analogous to the oxidation of other 1,2-diols. For instance, the catalytic oxidation of propylene (B89431) glycol can produce hydroxyacetone. Specific catalytic systems, such as promoted platinum-on-graphite catalysts, have been shown to facilitate this type of oxidation. This conversion creates a valuable chiral intermediate containing both a ketone and a primary alcohol, which can undergo further distinct chemical modifications.

Chiral 1,3-diols are important structural motifs in many natural products. researchgate.netresearchgate.net this compound can be viewed as a derivative of (S)-ethyl glycidyl (B131873) ether, which is a chiral epoxy alcohol. The synthesis of differentially substituted 1,3-diols can be achieved through the regioselective ring-opening of such epoxy alcohol precursors. mdpi.com

A synthetic strategy could involve the regioselective attack of a carbon nucleophile at the C3 position of a protected (S)-ethyl glycidyl ether derivative. Subsequent modification of the resulting secondary alcohol and deprotection would yield a chiral, differentially substituted 1,3-diol. This substrate-controlled approach allows the stereochemistry of the starting epoxide to dictate the stereochemistry of the final 1,3-diol product. mdpi.com

Protecting the diol functionality is a crucial step in many multi-step syntheses to prevent unwanted side reactions. A common and efficient method for protecting 1,2- and 1,3-diols is the formation of a cyclic ketal, specifically an acetonide (isopropylidene ketal). wikipedia.orgchem-station.comwikipedia.org

This compound can be reacted with acetone (B3395972) or, more efficiently, with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding five-membered dioxolane ring. manavchem.combamu.ac.inchemicalbook.com This acetonide protecting group is stable under neutral to strongly basic conditions and can be readily removed by treatment with aqueous acid, making it an ideal masking strategy for the diol group during subsequent chemical transformations at other parts of a molecule. wikipedia.orgbamu.ac.in

Table 2: Common Reagents for Acetonide Protection of Diols

| Reagent(s) | Catalyst | Conditions | Reference |

| Acetone | Anhydrous CuSO₄ | Room Temperature | synarchive.com |

| 2,2-Dimethoxypropane | Camphorsulfonic acid | Room Temperature | synarchive.com |

| 2,2-Dimethoxypropane | Iodine (I₂) | Room Temperature | bamu.ac.in |

| 2-Methoxypropene | Camphorsulfonic acid | Room Temperature | synarchive.com |

Regioisomeric Transformations

The presence of two hydroxyl groups with different steric and electronic environments—a primary (-CH₂OH) and a secondary (>CHOH) alcohol—in the this compound molecule allows for the formation of regioisomers in various chemical transformations. The differential reactivity of these hydroxyl groups can be exploited to achieve regioselective derivatization, a critical aspect in the synthesis of complex molecules where precise control over the substitution pattern is necessary.

One of the key areas where the regioisomeric transformations of this compound have been explored is in enzymatic reactions. These biocatalytic approaches often provide high levels of selectivity under mild reaction conditions.

Enzymatic Regioselective Glucosylation

A notable example of a highly regioselective transformation is the enzymatic glucosylation of 3-ethoxy-1,2-propanediol (B54293). Research has demonstrated that the use of sucrose (B13894) phosphorylase in a transfer reaction with sucrose as the glucosyl donor leads to the exclusive glucosylation of the secondary hydroxyl group. nih.gov This enzymatic process yields the 2-O-α-D-glucopyranosyl product with high selectivity. nih.gov

The reaction proceeds efficiently, and even with a moderate excess of the sucrose donor, the desired transfer product can be obtained in significant yields. nih.gov The study also highlighted that the reactivity of the diol is influenced by the nature of the alkoxy group at the 3-position. nih.gov The exclusive formation of the 2-O-glucosylated product underscores the enzyme's ability to differentiate between the primary and secondary hydroxyl groups of the substrate.

Table 1: Regioselective Glucosylation of 3-Ethoxypropane-1,2-diol Data from scientific research on enzymatic glucosylation. nih.gov

| Reactants | Enzyme | Major Product | Selectivity | Yield |

|---|---|---|---|---|

| 3-Ethoxy-1,2-propanediol, Sucrose | Sucrose Phosphorylase | 2-O-α-D-glucopyranosyl-3-ethoxy-1,2-propanediol | Exclusive for the secondary hydroxyl group | Approximately 65% |

While specific documented examples for other regioselective transformations such as acylation, alkylation, or tosylation of this compound are not extensively available in the reviewed literature, the principles of regioselectivity in diol chemistry can be applied. Generally, the primary alcohol in a 1,2-diol is more sterically accessible and therefore tends to react faster with bulky reagents or under kinetically controlled conditions. Conversely, the secondary alcohol's reactivity can be enhanced under thermodynamic control or through the use of specific catalysts that favor its reaction.

Protecting group chemistry is a common strategy to achieve regioselectivity in diols. For instance, the primary hydroxyl group could be selectively protected with a bulky silyl (B83357) ether, allowing for subsequent reaction at the secondary hydroxyl. The choice of protecting group and the reaction conditions are crucial in directing the transformation to the desired position.

Further research into the regioselective transformations of this compound would be valuable for expanding its applications as a versatile building block in organic synthesis.

Analytical Characterization Methodologies for 2s 3 Ethoxypropane 1,2 Diol

Chromatographic Separation Techniques

The analytical characterization of (2S)-3-ethoxypropane-1,2-diol relies heavily on chromatographic methods to ensure purity, identify components, and determine enantiomeric composition. Both gas and liquid chromatography are employed, each offering distinct advantages for the analysis of this polar, chiral compound.

Gas Chromatography (GC)

Gas chromatography is a fundamental technique for the analysis of volatile and thermally stable compounds. libretexts.org Due to the presence of two hydroxyl groups, this compound has a relatively high boiling point and polarity, which can present challenges for GC analysis, such as peak tailing. sigmaaldrich.com The strong interaction between the hydroxyl groups and many stationary phases necessitates careful method development, including column selection and often, chemical derivatization, to achieve good chromatographic performance. sigmaaldrich.com

Column selection is critical for the separation of diols. sigmaaldrich.com The choice of stationary phase influences the retention and selectivity of the analysis. Both polar and non-polar columns can be utilized. sigmaaldrich.com

Polar Columns : Modified polyethylene (B3416737) glycol phases with acidic functional groups can reduce the tailing of polar analytes like diols by inhibiting strong interactions with the stationary phase. sigmaaldrich.com

Non-Polar Columns : Phases such as poly(dimethylsiloxane) interact less strongly with polar compounds, which can decrease peak tailing and reduce retention times. However, this may also result in insufficient retention or selectivity for separating impurities. sigmaaldrich.com

| Column Type | Stationary Phase Chemistry | Interaction Principle | Suitability for this compound |

|---|---|---|---|

| Polar | Modified Polyethylene Glycol (e.g., SPB-1000) | Strong dipole-dipole interactions, hydrogen bonding. Acidic modification inhibits tailing. | Provides greater retention and separation for glycol impurities. sigmaaldrich.com |

| Non-Polar | Poly(dimethylsiloxane) (e.g., Equity-1) | Primarily van der Waals forces. | Reduces strong interactions with polar hydroxyl groups, potentially decreasing peak tailing and retention time. sigmaaldrich.com |

To overcome the challenges associated with the direct GC analysis of polar compounds like this compound, a process called derivatization is frequently employed. sigmaaldrich.com This technique involves a chemical reaction to modify the analyte by replacing the active hydrogen atoms of its hydroxyl groups with less polar functional groups. libretexts.org This modification increases the analyte's volatility and thermal stability, leading to improved peak shape and sensitivity. libretexts.orgsigmaaldrich.com The three most common derivatization methods for GC are silylation, acylation, and alkylation. libretexts.orggcms.cz

Silylation is a widely used method that introduces a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are effective for derivatizing alcohols. sigmaaldrich.com The reactivity for silylation is influenced by steric hindrance, with primary alcohols reacting more readily than secondary alcohols. sigmaaldrich.com

Acylation involves the reaction of the analyte with reagents like perfluoro acid anhydrides (e.g., trifluoroacetic anhydride, TFAA) to produce stable and highly volatile ester derivatives. gcms.cz These derivatives are particularly useful for analysis with electron capture detectors (ECD) but are also compatible with flame ionization detectors (FID). gcms.cz

| Derivatization Method | Common Reagents | Derivative Formed | Key Advantages |

|---|---|---|---|

| Silylation | BSTFA, TMCS | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability; widely applicable for hydroxyl groups. sigmaaldrich.com |

| Acylation | Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFAA) | Perfluoroacyl ester | Forms stable and highly volatile derivatives; enhances sensitivity for ECD. gcms.cz |

| Alkylation | Pentafluorobenzyl Bromide (PFB-Br) | Alkyl ether/ester | Creates stable derivatives with improved chromatographic behavior. libretexts.org |

When gas chromatography is coupled with mass spectrometry (GC-MS), it becomes a powerful tool for both the separation and definitive identification of compounds. As the separated components elute from the GC column, they enter the mass spectrometer, which serves as a highly specific detector. The mass spectrometer ionizes the molecules and then separates and detects the ions based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum for each component. mdpi.com This mass spectrum acts as a chemical fingerprint, allowing for positive identification by comparison to spectral libraries. lotusinstruments.com

For 3-ethoxypropane-1,2-diol, GC-MS analysis provides structural confirmation. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. According to the National Institute of Standards and Technology (NIST) library, the mass spectrum of 3-ethoxypropane-1,2-diol shows characteristic high-abundance peaks at m/z values of 31 and 61. nih.gov The technique is essential for confirming the identity of the main compound and identifying any potential impurities, even at trace levels. mdpi.com

In gas chromatography, the retention time (t_R) is the time elapsed from the injection of the sample to the appearance of a compound's peak maximum at the detector. phenomenex.com Under a specific set of constant chromatographic conditions (column type, temperature, carrier gas flow rate), the retention time is a reproducible and characteristic property of a given compound. drawellanalytical.comchromatographytoday.com

Qualitative analysis, or the identification of components in a mixture, is primarily achieved by comparing the retention times of unknown peaks to those of known reference standards analyzed under identical conditions. lotusinstruments.comdrawellanalytical.com If the retention time of a peak in the sample chromatogram matches that of the this compound standard, it provides preliminary evidence of its presence. drawellanalytical.com

Several factors can influence retention time, and maintaining consistent experimental conditions is crucial for accurate identification. lotusinstruments.comphenomenex.com

Column Temperature : Higher temperatures decrease retention time as analytes spend more time in the mobile (gas) phase. chromatographytoday.com

Carrier Gas Flow Rate : Increasing the flow rate generally reduces the time analytes spend interacting with the stationary phase, thus shortening the retention time. drawellanalytical.com

Stationary Phase : The chemical nature of the stationary phase determines the strength of interaction with the analyte; polar compounds like this compound are retained longer on polar columns. chromatographytoday.com

Liquid Chromatography (LC)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is well-suited for separating compounds that are not sufficiently volatile or are thermally unstable for GC analysis. libretexts.org For a polar compound like this compound, HPLC offers a versatile alternative. hawachhplccolumn.com The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. hawachhplccolumn.com

Different modes of HPLC can be employed. Diol columns, which have a stationary phase functionalized with hydroxyl groups, are effective for separating polar compounds in either normal-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) mode. hawachhplccolumn.comsilicycle.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water, which is ideal for retaining and separating very polar analytes. hawachhplccolumn.com

Since this compound is a chiral molecule, determining its enantiomeric purity is critical. Chiral HPLC is the primary method used to separate enantiomers and determine the enantiomeric excess (ee). heraldopenaccess.us Enantiomeric excess is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present compared to the other. heraldopenaccess.us

The separation is typically achieved using a chiral stationary phase (CSP). These phases are designed to interact differently with each enantiomer, causing one to be retained longer on the column than the other, resulting in two separated peaks in the chromatogram. nih.gov The enantiomeric excess can then be calculated from the relative areas of the two peaks. sigmaaldrich.com

An alternative, indirect method involves derivatizing the enantiomeric mixture with a pure chiral derivatizing agent to create a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. nih.gov

The determination of enantiomeric excess is vital in quality control to ensure the stereochemical purity of the final product. heraldopenaccess.us

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the qualitative analysis of this compound. sigmaaldrich.comscientificlabs.co.uk It is particularly valuable for monitoring the progress of its synthesis and for preliminary assessment of its purity. thieme.de In a typical application, the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel, a polar stationary phase. The plate is then developed in a sealed chamber containing a suitable mobile phase, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297).

The separation principle relies on the differential partitioning of the components between the stationary and mobile phases. This compound, being a polar diol, will have a strong affinity for the silica gel and thus will travel a shorter distance up the plate compared to less polar starting materials or byproducts. This difference in migration distance, quantified by the Retention Factor (Rf value), allows for the visualization of the reaction's progression as the spot corresponding to the starting material diminishes and the product spot appears and intensifies. libretexts.org

For purity assessment, a single spot for the purified sample suggests the absence of significant impurities. libretexts.org However, co-spotting with an authentic standard is necessary for confirmation. libretexts.org Visualization of the spots can be achieved using various methods. Since this compound lacks a chromophore, it will not be visible under UV light unless a fluorescent indicator is incorporated into the silica gel. More commonly, visualization is achieved by staining with a universal agent such as potassium permanganate (B83412) solution or primuline (B81338) spray, which reacts with the hydroxyl groups of the diol to produce a colored spot. gerli.com

Other Separation Techniques (e.g., Solvent Extraction, Distillation, Ion-Exchange Chromatography)

Beyond TLC, several other techniques are crucial for the isolation and purification of this compound from crude reaction mixtures. The choice of method depends on the nature of the impurities present.

Solvent Extraction: This technique, also known as liquid-liquid extraction, is effective for separating compounds based on their differential solubilities in two immiscible liquid phases. researchgate.net For instance, after a synthesis, this compound can be separated from non-polar impurities by partitioning the crude mixture between an aqueous phase and an immiscible organic solvent like hexane. The polar diol will preferentially dissolve in the aqueous layer, while non-polar byproducts will be extracted into the organic layer. researchgate.netwikipedia.org The efficiency of the extraction can be influenced by factors such as pH and the choice of solvent. researchgate.net

Distillation: Given its high boiling point of 222 °C at atmospheric pressure, purification of this compound by distillation requires reduced pressure (vacuum distillation). rochester.edusigmaaldrich.com Performing the distillation under vacuum lowers the boiling point of the compound, thereby preventing thermal decomposition that can occur at elevated temperatures. rochester.edu This method is particularly effective for separating the diol from non-volatile impurities, such as salts or polymeric materials, or from solvents and more volatile components. google.comnih.gov

Ion-Exchange Chromatography (IEC): While this compound is a neutral molecule, IEC is an indispensable technique for removing ionic impurities from the product. wikipedia.orggsconlinepress.com The crude product can be passed through a column containing an ion-exchange resin (either cation or anion exchanger). bio-rad.comtechnologynetworks.com Charged impurities, such as acidic or basic byproducts or inorganic salts from reagents, will bind to the resin through electrostatic interactions, while the neutral this compound will pass through the column and be collected in the eluate. wikipedia.orggsconlinepress.com

Table 1: Summary of Separation Techniques for this compound

Spectroscopic Structural Elucidation

Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, 2D NMR (HSQC)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The ethoxy group would exhibit a characteristic triplet for the methyl protons (–CH₃) and a quartet for the methylene (B1212753) protons (–OCH₂–). The protons on the propanediol (B1597323) backbone (–OCH₂CH(OH)CH₂OH) would present more complex splitting patterns (multiplets) due to coupling with each other and the presence of a stereocenter. The signals for the two hydroxyl protons (–OH) may appear as broad singlets, and their chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule (one methyl, three methylene, and one methine carbon). The chemical shifts of the carbons bonded to oxygen atoms would appear further downfield.

2D NMR (HSQC): A Heteronuclear Single Quantum Coherence (HSQC) spectrum is a two-dimensional technique that correlates the ¹H and ¹³C spectra. It shows which protons are directly attached to which carbon atoms. This is an invaluable tool for definitively assigning the proton and carbon signals, especially for the complex backbone, confirming the connectivity of the molecule.

Table 2: Predicted NMR Data for this compound (in CDCl₃)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which in turn confirms its elemental composition. For this compound, the molecular formula is C₅H₁₂O₃. The theoretical monoisotopic mass is 120.078644 Da. nih.gov HRMS analysis would typically be performed using techniques like Electrospray Ionization (ESI). The experimentally measured mass is compared to the theoretical value; a match within a very small tolerance (typically <5 ppm) provides strong evidence for the assigned molecular formula. nih.gov

Vibrational Spectroscopy (e.g., Infrared Spectroscopy for Hydrogen Bonding Studies)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the most prominent feature in the IR spectrum is a strong, broad absorption band in the region of 3200-3600 cm⁻¹. This band is characteristic of the O-H stretching vibration of the hydroxyl groups and its broadness is a direct indication of intermolecular and/or intramolecular hydrogen bonding. uc.pt

The presence of hydrogen bonds in vicinal diols can influence their conformational preferences. uc.pt The specific frequency and shape of the O-H band can provide insights into the nature and extent of this bonding. Other key absorptions in the IR spectrum would include C-H stretching vibrations around 2850-3000 cm⁻¹ and C-O stretching vibrations (from both the ether and alcohol functionalities) in the 1050-1150 cm⁻¹ region. guidechem.com

Applications in Advanced Materials Science and Fine Chemical Synthesis

Role as Chiral Building Blocks and Auxiliaries

(2S)-3-ethoxypropane-1,2-diol serves as a chiral building block in organic synthesis. Its stereochemically defined structure allows for the introduction of chirality into larger, more complex molecules, a critical aspect in the development of enantiomerically pure compounds.

The primary application noted for this compound in fine chemical synthesis is its role as an intermediate in the pharmaceutical sector. americanchemicalsuppliers.comcymitquimica.com The production of optically pure drugs is crucial, as different enantiomers of a molecule can have vastly different biological activities. nih.gov

The compound is employed as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). americanchemicalsuppliers.com Notably, it has been reported to be effective in addressing chronic renal insufficiency and acting as a protective agent against certain toxins. americanchemicalsuppliers.com Furthermore, it can serve as a precursor in specific synthetic reactions, such as the Mitsunobu reaction with N-hydroxyphthalimide to produce 2-(3-ethoxy-2-hydroxypropoxy)isoindoline-1,3-dione. sigmaaldrich.com

Table 1: Documented Applications of this compound

| Field | Specific Application | Reference |

|---|---|---|

| Fine Chemical Synthesis | Intermediate in the pharmaceutical sector | americanchemicalsuppliers.comcymitquimica.com |

| Pharmaceutical Research | Reported efficacy in addressing chronic renal insufficiency | americanchemicalsuppliers.com |

| Organic Synthesis | Precursor for 2-(3-ethoxy-2-hydroxypropoxy)isoindoline-1,3-dione | sigmaaldrich.com |

| Polymer Chemistry | Crosslinking agent for poly(glycidol) hydrogels | sigmaaldrich.com |

| Materials Science | Component in bio-based solvent systems for nitrocellulose | sigmaaldrich.com |

The development of chiral ligands and catalysts is fundamental to asymmetric synthesis, enabling the selective production of a desired enantiomer. However, based on available scientific literature, there are no specific documented instances of this compound or its derivatives being utilized as ligands for metal catalysts or as organocatalysts in asymmetric transformations.

Integration in Polymer Chemistry and Materials Science

The functional diol and ether groups of this compound allow for its integration into various polymer and material systems, where it can influence properties such as crosslink density, hydrophilicity, and biodegradability. leapchem.com

While some chemical suppliers classify 3-ethoxy-1,2-propanediol (B54293) under categories like "Monomers" and "Polymer/Macromolecule," its primary documented role in polymer science is not as a principal monomeric unit for building polymer backbones. cymitquimica.comalfa-chemistry.com Instead, its bifunctional nature is leveraged in other capacities.

A significant application is its use as a crosslinking agent in the formation of poly(glycidol) hydrogels. sigmaaldrich.com These hydrogels have potential uses in biomedical fields such as tissue engineering and drug delivery systems, where the crosslinker's properties can help determine the mechanical strength and swelling behavior of the gel. sigmaaldrich.com Additionally, it has been identified as a potential component in bio-based solvent systems designed for processing materials like nitrocellulose. sigmaaldrich.com

Microfluidic technology involves the manipulation of small fluid volumes in channels with micrometer dimensions, and the choice of materials for device fabrication is critical to their function. colab.wsdntb.gov.ua A wide array of polymers and materials are used in this field. However, a review of the current literature does not indicate any specific use or role of this compound as a component in the fabrication or functionalization of microfluidic devices.

Development of Specialty Polymeric Materials

This compound, more commonly referred to in materials science as 3-ethoxy-1,2-propanediol or glycerol (B35011) 1-ethyl ether, serves as a valuable component in the synthesis of specialized polymers. Its bifunctional nature, owing to the two hydroxyl groups, allows it to act as a crosslinking agent, contributing to the formation of robust three-dimensional polymer networks.

One notable application is in the development of poly(glycidol) hydrogels. sigmaaldrich.comsigmaaldrich.com These hydrogels are of significant interest for biomedical applications, including tissue engineering and controlled drug delivery, due to their biocompatibility and tunable properties. In the synthesis of these materials, 3-ethoxy-1,2-propanediol can be used as a crosslinking agent to create a stable hydrogel structure. sigmaaldrich.comsigmaaldrich.com The incorporation of this molecule influences the mechanical strength, swelling behavior, and degradation kinetics of the final hydrogel, allowing for the tailoring of materials for specific biological environments and therapeutic needs.

Furthermore, its structure is relevant to the broader field of polyurethane synthesis. Polyurethanes are a class of polymers synthesized from the reaction of di- or poly-isocyanates with polyols. mostwiedzy.plresearchgate.net While research often focuses on larger tri-functional polyether polyols based on oxypropylated glycerol to introduce chemical cross-links, smaller diols like 3-ethoxypropane-1,2-diol can act as chain extenders or modifiers, influencing the properties of the resulting polyurethane elastomers, coatings, and adhesives. mostwiedzy.plresearchgate.net

Research into Glycerol-Derived Solvents

With increasing emphasis on sustainable chemistry, there is a significant need to replace petroleum-based solvents with environmentally benign alternatives. Glycerol, a readily available byproduct of biodiesel production, is a key platform chemical for producing "green" solvents. researchgate.netmdpi.com The etherification of glycerol to produce compounds like 3-ethoxypropane-1,2-diol is a key strategy to overcome the limitations of glycerol itself, such as high viscosity. acs.org

3-Ethoxypropane-1,2-diol is recognized primarily as a solvent in various industries, including pharmaceuticals, cosmetics, and coatings. sigmaaldrich.comsigmaaldrich.com Its properties—a combination of being a viscous, colorless liquid with a high boiling point and miscibility with a range of solvents—make it an effective and stable medium for various formulations. sigmaaldrich.comwikipedia.orgnih.gov Research into glycerol ethers focuses on characterizing their physicochemical properties to evaluate their potential as new "green" solvents for a wide array of applications. acs.orgrsc.org These solvents are explored for their potential in organic synthesis, as biofuel additives, and as low-melting technical fluids. acs.orgnih.govtandfonline.com

The table below presents key physicochemical properties for a representative glycerol-based solvent, illustrating the data used to evaluate its performance.

| Property | Value |

|---|---|

| Boiling Point | 222 °C |

| Density (at 25 °C) | 1.063 g/mL |

| Refractive Index (n20/D) | 1.441 |

| Molecular Weight | 120.15 g/mol |

Data sourced from Sigma-Aldrich product information for 3-Ethoxy-1,2-propanediol. sigmaaldrich.com

Analytical Chemistry Applications

In the field of analytical chemistry, 3-ethoxypropane-1,2-diol has found a specific and critical niche application that enhances the accuracy and reliability of trace-level analysis.

A significant challenge in gas chromatography (GC), particularly in the analysis of pesticide residues in complex matrices like fruits and vegetables, is the degradation or adsorption of susceptible analytes. nih.govresearchgate.net This issue arises from interactions with active sites—such as free silanol (B1196071) groups—in the GC inlet and column. researchgate.netcabidigitallibrary.org These interactions can lead to poor peak shapes, reduced signal intensity, and inaccurate quantification. nih.gov This phenomenon is often termed the "matrix-induced chromatographic response enhancement," where the presence of matrix components can passively block these active sites, improving the response of an analyte compared to when it is injected in a pure solvent. nih.govresearchgate.net

To overcome this problem without the cumbersome need for matrix-matched standards, "analyte protectants" are added to both sample extracts and calibration standards. nih.gov 3-Ethoxypropane-1,2-diol (often referred to as ethylglycerol in this context) has been identified as a highly effective analyte protectant. cabidigitallibrary.orgnih.govtandfonline.com These protectants are compounds with strong hydrogen-bonding capabilities that preferentially interact with and mask the active sites in the GC system. nih.gov By blocking these sites, they prevent the degradation of co-injected, more sensitive analytes. cabidigitallibrary.orgnih.gov

Research has shown that a single protectant may not be effective for all pesticides across a wide range of volatility. tandfonline.com 3-Ethoxypropane-1,2-diol has been found to be particularly effective for protecting early-eluting pesticides. cabidigitallibrary.orgtandfonline.com For comprehensive multi-residue analysis, it is often used in a cocktail with other protectants that shield mid- to late-eluting compounds. cabidigitallibrary.orgnih.gov A widely studied and effective mixture includes ethylglycerol, gulonolactone, and sorbitol. nih.gov The use of such analyte protectant mixtures leads to several benefits:

Improved Peak Shape and Intensity : Reduces peak tailing and enhances signal response, with improvements of up to 41% reported. cabidigitallibrary.orgnih.gov

Lower Detection Limits : Better signal quality allows for more reliable detection at lower concentrations. nih.gov

Enhanced Ruggedness : Reduces the buildup of nonvolatile matrix components, leading to less frequent GC system maintenance. nih.gov

Simplified Calibration : Allows for the use of solvent-based calibration standards, which is more convenient than preparing matrix-matched standards for diverse sample types. nih.gov

The table below summarizes the role of different analyte protectants based on pesticide elution time.

| Analyte Protectant | Primary Protection Range | Reference |

|---|---|---|

| 3-Ethoxypropane-1,2-diol (Ethylglycerol) | Early to mid-eluting pesticides | cabidigitallibrary.orgtandfonline.com |

| L-Gulonic acid γ-lactone (Gulonolactone) | Mid-eluting pesticides | cabidigitallibrary.orgtandfonline.com |

| D-Sorbitol | Mid to late-eluting pesticides | cabidigitallibrary.orgtandfonline.com |

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the absolute configuration of (2S)-3-ethoxypropane-1,2-diol in enantiopure synthesis?

- Methodology : Circular Dichroism (CD) spectroscopy is a primary tool. Prepare a solution of the compound in a polar solvent (e.g., methanol) and analyze the CD spectrum at ~280 nm. A positive Cotton effect indicates the 2S configuration, while a negative effect corresponds to 2R enantiomers . For validation, compare with synthesized standards using chiral HPLC or X-ray crystallography if crystals are obtainable.

Q. How should researchers handle this compound to ensure safety during laboratory experiments?

- Guidelines :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (irritation category 2) .

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of vapors (vapor pressure: 0.00638 mmHg at 25°C) .

- Storage : Keep in a tightly sealed container under inert gas (e.g., N₂) at room temperature, away from oxidizers. Monitor stability via periodic FT-IR to detect degradation .

Q. What analytical techniques are most effective for quantifying this compound in mixed reaction systems?

- Approach :

- GC-MS : Optimize column selection (e.g., DB-5MS) to resolve peaks from co-eluting byproducts. Use derivatization (e.g., silylation) to enhance volatility .

- HPLC with Chiral Columns : Employ a Chiralpak® AD-H column and isocratic elution (hexane:isopropanol 90:10) for enantiomeric purity assessment .

Q. How does the ethoxy group in this compound influence its solubility and reactivity?

- Analysis :

- Solubility : The ethoxy group increases hydrophobicity compared to unsubstituted propane-1,2-diol. Perform logP measurements (e.g., shake-flask method) to quantify partitioning in octanol/water systems .

- Reactivity : The ether linkage reduces nucleophilicity at the adjacent carbon. Confirm via comparative SN2 reaction studies with methyl vs. ethoxy derivatives .

Advanced Research Questions